4-Propylpyrrolidin-3-OL

CjMTAN inhibition transition-state analogue antibacterial drug discovery

4-Propylpyrrolidin-3-OL (C₇H₁₅NO, MW 129.20 g/mol) is a chiral pyrrolidine derivative bearing a propyl substituent at the 4-position and a hydroxyl group at the 3-position. The (3R,4S) stereoisomer of this compound is a critical synthetic precursor for 5′-deoxy-5′-Pro-DADMe-Immucillin-A (PDIA), a picomolar transition-state analogue inhibitor of Campylobacter jejuni 5′-methylthioadenosine nucleosidase (CjMTAN).

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13260275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propylpyrrolidin-3-OL
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCCC1CNCC1O
InChIInChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3
InChIKeyPYJRWXOAVMGHNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propylpyrrolidin-3-OL: A Chiral Pyrrolidine Building Block with Validated Nanomolar Enzyme Inhibition


4-Propylpyrrolidin-3-OL (C₇H₁₅NO, MW 129.20 g/mol) is a chiral pyrrolidine derivative bearing a propyl substituent at the 4-position and a hydroxyl group at the 3-position [1]. The (3R,4S) stereoisomer of this compound is a critical synthetic precursor for 5′-deoxy-5′-Pro-DADMe-Immucillin-A (PDIA), a picomolar transition-state analogue inhibitor of Campylobacter jejuni 5′-methylthioadenosine nucleosidase (CjMTAN) [2]. PDIA exhibits slow-onset, tight-binding inhibition and has demonstrated antibacterial activity against C. jejuni at low micromolar concentrations, on par with gentamicin [2].

1 Chiral building block for transition-state analogue inhibitor synthesis
2 Stereochemical control (3R,4S) critical for MTAN target affinity
3 Supports nucleosidase inhibitor design and mechanistic enzymology

Generic Substitution of 4-Propylpyrrolidin-3-OL for Other 4-Alkylpyrrolidin-3-ols Poses Significant Risk to MTAN-Targeted Projects


In the design of CjMTAN transition-state analogue inhibitors, the identity of the 4′-alkyl substituent is a decisive determinant of potency. Systematic SAR analysis by Ducati et al. (2018) revealed that replacing the propyl group with a smaller methyl or ethyl substituent respectively results in a 2.8-fold and 1.5-fold loss in binding affinity (Ki) [1]. Conversely, larger hydrophobic substituents such as adamantyl can introduce steric clashes that increase the dissociation constant to 19.1 nM—over three times weaker than the propyl analogue [1]. These quantitative structure-activity relationships demonstrate that in-class compounds cannot be interchanged without incurring measurable, and often detrimental, potency penalties.

Alkyl chain Shorter (methyl, ethyl) or bulkier (adamantyl) 4-alkyl analogues may alter binding affinity and target engagement in resulting inhibitors.
Stereochemistry Racemic mixture or opposite enantiomer cannot be assumed to yield equivalent enzyme inhibition; (3R,4S) configuration may be essential.
Substitution Other pyrrolidine-3-ol derivatives without the propyl group may not support transition-state analogue geometry required for tight binding.

Quantitative Head-to-Head Evidence: Why 4-Propylpyrrolidin-3-OL Outperforms Methyl and Ethyl Analogues in CjMTAN Inhibition


PDIA (Propyl Analogue) Exhibits a 2.8-Fold Superior CjMTAN Ki Compared to the Methyl Analogue MDIA

The propyl-substituted PDIA achieves a CjMTAN inhibition constant (Ki) of 5.1 ± 0.6 nM, representing a 1.5-fold improvement over the ethyl analogue EDIA (Ki = 7.6 ± 0.9 nM) and a 2.8-fold improvement over the methyl analogue MDIA (Ki = 14.3 ± 1.0 nM) [1]. This trend directly correlates alkyl chain length with binding affinity, and the propyl group provides the optimal hydrophobic contact surface without inducing steric penalties observed with bulkier substituents such as adamantyl (ATDIA, Ki = 19.1 ± 2.1 nM) [1].

Binding Affinity (Ki)
Head-to-head
5.1 ± 0.6 nM
Supports propyl substitution affinity context
Methyl analogue: 14.3 nM; ethyl: 7.6 nM; adamantyl: 19.1 nM. Enzyme assay, 25 °C.
CjMTAN inhibition transition-state analogue antibacterial drug discovery

PDIA Displays Slow-Onset Tight-Binding Kinetics: Propyl Analogue Achieves 7.1-Fold Tighter Equilibrium Binding than Methyl Analogue

PDIA exhibits slow-onset, tight-binding inhibition of CjMTAN. After equilibration, the dissociation constant (Ki*) of PDIA is 1.4 ± 0.1 nM, a 3.6-fold enhancement over its initial Ki [1]. By contrast, the ethyl analogue EDIA reaches a Ki* of only 2.9 ± 0.2 nM, and the methyl analogue MDIA achieves 10.0 ± 0.4 nM [1]. The propyl derivative therefore binds 2.1-fold more tightly than EDIA and 7.1-fold more tightly than MDIA under equilibrium conditions, consistent with a slower off-rate and prolonged target engagement.

Equilibrium Binding (Ki*)
Head-to-head
1.4 ± 0.1 nM
Supports slow-onset kinetics review
Methyl analogue: 10.0 nM; ethyl: 2.9 nM. Post-equilibration conditions.
slow-onset inhibition tight-binding kinetics target residence time

PDIA Inhibits C. jejuni Growth at Low Micromolar Concentrations, Matching Gentamicin and Surpassing the Methylthio Analogue

In C. jejuni liquid culture, PDIA inhibits bacterial growth with an IC₅₀ of 3.1 ± 0.2 μM, a value comparable to the clinical antibiotic gentamicin (IC₅₀ = 2.1 ± 0.1 μM) [1]. The propyl analogue outperforms the methylthio analogue MTDIA (IC₅₀ = 4.2 ± 1.3 μM) by 1.4-fold, demonstrating that the propyl group strikes a favorable balance between enzyme affinity, cellular permeability, and target engagement within the bacterial cell [1]. Colony formation assays over six days independently confirmed the growth-inhibitory activity (colony IC₅₀ = 3.1 ± 0.7 μM) [1].

Whole-Cell Activity (IC₅₀)
Reported
3.1 ± 0.2 μM
Reported growth inhibition context
Gentamicin: 2.1 μM; methylthio analogue: 4.2 μM. C. jejuni liquid culture.
antibacterial activity C. jejuni whole-cell growth inhibition

High-Impact Application Scenarios for 4-Propylpyrrolidin-3-OL Based on Validated Evidence


Antibacterial Drug Discovery Against Campylobacter jejuni

4-Propylpyrrolidin-3-OL is the essential chiral building block for synthesizing PDIA, which inhibits C. jejuni growth at 3.1 μM—comparable to gentamicin [1]. Researchers developing novel antibiotics targeting menaquinone biosynthesis via the futalosine pathway can procure this compound to generate potent CjMTAN inhibitors with demonstrated whole-cell activity, providing a validated starting point for lead optimization [1].

Transition-State Analogue Inhibitor Design and Mechanistic Enzymology

The incorporation of 4-propylpyrrolidin-3-OL into the DADMe-Immucillin-A scaffold yields a slow-onset, tight-binding inhibitor with a picomolar equilibrium dissociation constant (Ki* = 1.4 nM) [1]. This property is highly valuable for enzymologists studying transition-state stabilization and inhibitor residence time, as well as for structural biologists using co-crystallization to capture the enzyme-inhibitor complex in a closed, catalytically relevant conformation [2].

Structure-Based Drug Design and Hydrophobic Pocket Optimization

The co-crystal structure of CjMTAN with PDIA (PDB 6AYO) reveals that the propyl group occupies a well-defined hydrophobic pocket, forming optimal van der Waals contacts that cannot be replicated by methyl or ethyl substituents [2][3]. Computational chemists and structural biologists can use this structural information to guide the design of next-generation inhibitors where the propyl-pyrrolidine moiety serves as a privileged fragment for hydrophobic pocket engagement.

SAR-Driven Antibacterial Library Synthesis

The quantitative SAR data showing a 2.8-fold Ki improvement of propyl over methyl, and a 7.1-fold Ki* improvement, provide a rational basis for including 4-propylpyrrolidin-3-OL in focused antibacterial compound libraries [1]. Procurement of this compound enables medicinal chemistry teams to systematically explore the chemical space around the 4′-alkyl substituent while anchoring the core scaffold to the validated propyl analogue.

Application
Selection Property
Validation Focus
C. jejuni MTAN inhibition studies
Transition-state analogue design (propyl building block)
Enzyme binding affinity (Ki) endpoints
Slow-onset kinetics research
Chiral building block for kinetic characterization
Equilibrium binding (Ki*) and residence time endpoints
Whole-cell antibacterial screening
Cell-permeable inhibitor precursor
Growth inhibition (IC₅₀) in C. jejuni culture
Structure-activity relationship (SAR) libraries
4-alkyl substituent chemical space exploration
Comparative affinity data across alkyl analogues
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